[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride
Description
[3-(Triazol-1-yl)phenyl]methanamine dihydrochloride is a small organic molecule featuring a phenyl ring substituted with a 1,2,3-triazole moiety and a primary amine group. The dihydrochloride salt formulation enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical research. The triazole ring, with three nitrogen atoms, provides strong hydrogen-bonding capacity and metabolic stability, which are advantageous in drug design .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[3-(triazol-1-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13;;/h1-6H,7,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPGMZSBQFDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride typically involves the reaction of 3-(1H-1,2,3-triazol-1-yl)benzaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring or the phenyl group.
Reduction: Reduction reactions may target the triazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenyl or triazole rings .
Scientific Research Applications
Chemistry: In chemistry, [3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for applications in catalysis, coatings, and polymers .
Mechanism of Action
The mechanism of action of [3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities but differ in heterocyclic rings, substituents, or salt forms, leading to distinct physicochemical and biological properties.
Table 1: Key Structural Features
Key Observations:
- Triazole vs. This enhances interactions with biological targets like enzymes or receptors .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Salt Form Impact: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ).
- Lipophilicity : The butenyl-substituted triazole has a lower LogP due to its polarizable double bond, while pyrazole derivatives are more lipophilic.
Key Observations:
- Triazole Derivatives : Triazole-containing compounds (e.g., ) are widely explored for antimicrobial and agrochemical uses due to their stability and target affinity.
- Substituent-Driven Activity : Chloro or benzotriazole substitutions (e.g., ) may enhance antimicrobial potency by improving membrane penetration or target binding.
Biological Activity
[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Triazole derivatives, including this compound, have been studied for various therapeutic applications, particularly in anticancer, antimicrobial, and antiviral contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Triazole derivatives typically exert their biological effects through several mechanisms:
- Target Interaction : They often interact with key biological targets such as tubulin and enzymes like carbonic anhydrase. For instance, some triazoles inhibit tubulin polymerization, which is crucial for cell division.
- Cell Cycle Effects : Compounds in this class may induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth.
The biochemical properties of this compound suggest significant potential for therapeutic applications:
- Anticancer Activity : Related triazole compounds have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cell proliferation in breast (MCF-7) and liver (HepG2) cancer models .
- Antimicrobial and Antiviral Properties : Triazole derivatives have been explored for their antibacterial and antiviral activities. Studies indicate that they can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, as well as exhibit antiviral activity against influenza viruses .
Case Studies
- Anticancer Activity :
- Antimicrobial Effects :
- Antiviral Activity :
Data Tables
| Biological Activity | IC50/Effect | Cell Line/Pathogen |
|---|---|---|
| Antiproliferative | 1.1 μM | MCF-7 |
| Antimicrobial | <10 µg/mL | Staphylococcus aureus |
| Antiviral | Neuraminidase inhibitor activity | Influenza viruses |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [3-(Triazol-1-yl)phenyl]methanamine dihydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 3-(chloromethyl)phenylmethanamine and 1H-1,2,4-triazole under basic conditions. A common protocol involves refluxing in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, followed by dihydrochloride salt formation using HCl . Purity optimization includes recrystallization from ethanol/water mixtures or chromatographic purification (e.g., silica gel with methanol/dichloromethane eluent). Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproducts .
Q. How is [3-(Triazol-1-yl)phenyl]methanamine dihydrochloride characterized structurally and quantitatively?
- Methodological Answer : Structural confirmation employs nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d₆ typically shows resonances for the triazole ring (δ 8.1–8.3 ppm) and the benzylamine moiety (δ 4.3–4.5 ppm) . Quantitative analysis uses HPLC with a C18 column and UV detection at 254 nm, employing a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) .
Q. What stability considerations are critical for storing this compound in research settings?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Long-term storage requires desiccated conditions (≤ -20°C) under inert gas (argon or nitrogen) in amber glass vials. Stability assessments via accelerated degradation studies (40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring can identify decomposition products (e.g., triazole ring oxidation) .
Q. What safety protocols are recommended for handling [3-(Triazol-1-yl)phenyl]methanamine dihydrochloride?
- Methodological Answer : Safety data sheets (SDS) classify it as an eye and skin irritant (GHS Category 2). Handling requires PPE (gloves, goggles, lab coats) and fume hood use. Emergency procedures include flushing exposed skin/eyes with water for 15 minutes and medical consultation. Waste disposal follows EPA guidelines for halogenated organic compounds .
Advanced Research Questions
Q. How can computational methods predict the reactivity of [3-(Triazol-1-yl)phenyl]methanamine dihydrochloride in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic (triazole N-atoms) and electrophilic (benzyl C-H) sites. Molecular dynamics simulations assess solvent effects (e.g., DMSO vs. water) on reaction pathways. These methods guide experimental design for functionalization or coupling reactions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity interference. Mitigation strategies include:
- Reproducibility checks : Replicate assays across independent labs using standardized protocols (e.g., MTT assay for cytotoxicity).
- Analytical validation : Use LC-MS to confirm compound integrity in biological matrices.
- Meta-analysis : Compare datasets using statistical tools (ANOVA, principal component analysis) to identify outliers or confounding variables .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?
- Methodological Answer : Employ design of experiments (DoE) frameworks, such as factorial design, to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design might test temperature (60–100°C), K₂CO₃ equivalents (1.5–3.0), and reaction time (12–24 hours). Response surface methodology (RSM) identifies optimal parameters, while continuous flow reactors enhance scalability .
Q. What advanced analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) characterize crystalline vs. amorphous forms. Solid-state NMR (¹³C CP/MAS) resolves hydrogen-bonding patterns, while dynamic vapor sorption (DVS) assesses hygroscopicity differences. These data inform formulation strategies for stability-critical applications (e.g., drug delivery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
